3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine
CAS No.: 896044-30-7
Cat. No.: VC4367465
Molecular Formula: C19H18N2OS
Molecular Weight: 322.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896044-30-7 |
|---|---|
| Molecular Formula | C19H18N2OS |
| Molecular Weight | 322.43 |
| IUPAC Name | 3-(2-methoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]pyridazine |
| Standard InChI | InChI=1S/C19H18N2OS/c1-14-6-5-7-15(12-14)13-23-19-11-10-17(20-21-19)16-8-3-4-9-18(16)22-2/h3-12H,13H2,1-2H3 |
| Standard InChI Key | CGLAKNACPKDPPR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC |
Introduction
3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is an organic heterocyclic compound belonging to the pyridazine family. It features a pyridazine core substituted with a methoxyphenyl group and a thioether linkage to a methylbenzyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activity against various pathogens and its utility as a building block in organic synthesis.
Synthesis
The synthesis of 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine typically involves several key steps:
-
Formation of the Pyridazine Core: This involves the synthesis of the pyridazine ring, often through condensation reactions or cyclization processes.
-
Introduction of Functional Groups: The methoxyphenyl and methylbenzylthio groups are introduced through subsequent reactions, such as nucleophilic substitution or cross-coupling reactions.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Formation of Pyridazine Core | High temperature, basic conditions | Pyridazine precursors |
| 2. Introduction of Methoxyphenyl Group | Mild conditions, catalysts like palladium | Methoxyphenyl halides |
| 3. Introduction of Methylbenzylthio Group | Basic conditions, thiolate nucleophiles | Methylbenzyl halides |
Biological Activity
The biological activity of 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine is attributed to its interaction with biological targets, which may include enzymes or receptors implicated in disease processes. This compound has shown potential in drug discovery due to its ability to modulate biological pathways, although specific mechanisms of action require further investigation.
Applications in Scientific Research
3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine has several applications in scientific research:
-
Medicinal Chemistry: It serves as a building block for synthesizing new pharmacological agents.
-
Biological Studies: Its biological activity makes it useful for studying disease mechanisms and developing therapeutic strategies.
Future Perspectives
Future research on 3-(2-Methoxyphenyl)-6-((3-methylbenzyl)thio)pyridazine should focus on elucidating its specific mechanisms of action and exploring its therapeutic potential. This could involve in-depth studies of its interactions with biological targets and its efficacy in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume